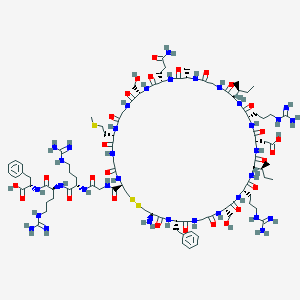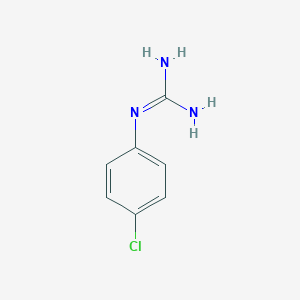
1-(4-氯苯基)胍
描述
1-(4-Chlorophenyl)guanidine is an organic compound with the molecular formula C₇H₈ClN₃. It is a derivative of guanidine, where one of the hydrogen atoms is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
1-(4-Chlorophenyl)guanidine has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 1-(4-Chlorophenyl)guanidine is the Solute carrier family 22 member 3 . This protein plays a crucial role in the transport of various organic cations, including drugs and toxins, across cell membranes.
Mode of Action
It is known to interact with its target protein, altering its function and leading to changes in the transport of substances across the cell membrane .
Biochemical Pathways
It is known that the compound can alter cell bioenergetic processes, affecting cellular basal respiration rates and atp production .
Result of Action
1-(4-Chlorophenyl)guanidine and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, these compounds have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)guanidine. For instance, contact with free chlorine and monochloramine can induce the formation of different halogenated transformation byproducts . Furthermore, the compound’s action can be influenced by its presence in various environments, such as in drinking water systems .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)guanidine is known to participate in oxidation reactions. It has been shown to react with Oxone, a chemical reagent used for the oxidation of organic compounds
Cellular Effects
Related compounds such as 1,3-diphenylguanidine (DPG) and its chlorinated by-products have been shown to alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production
Molecular Mechanism
It is known that guanidine derivatives can inhibit the Hv1 proton channel, which plays important roles in proton extrusion, pH homeostasis, and the production of reactive oxygen species in a variety of cell types
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-(4-Chlorophenyl)guanidine in laboratory settings. It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Guanidine derivatives are known to be involved in various metabolic processes
准备方法
The synthesis of 1-(4-Chlorophenyl)guanidine typically involves the reaction of 4-chloroaniline with cyanamide. The reaction proceeds under acidic conditions, leading to the formation of the desired guanidine derivative. Industrial production methods often utilize similar synthetic routes but may involve additional steps to purify the final product .
化学反应分析
1-(4-Chlorophenyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like Oxone, leading to the formation of various oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common reagents for these reactions include Oxone for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(4-Chlorophenyl)guanidine can be compared with other guanidine derivatives, such as:
1,3-Diphenylguanidine: Another guanidine derivative with similar applications in polymer additives and industrial chemicals.
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine: A related compound used in similar industrial applications.
The uniqueness of 1-(4-Chlorophenyl)guanidine lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other guanidine derivatives.
属性
IUPAC Name |
2-(4-chlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNJAJDBNFVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374034 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45964-97-4 | |
| Record name | 1-(4-Chlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


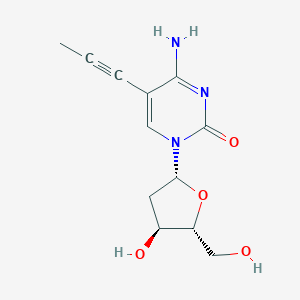

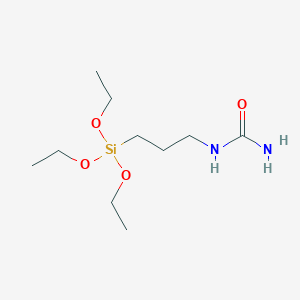
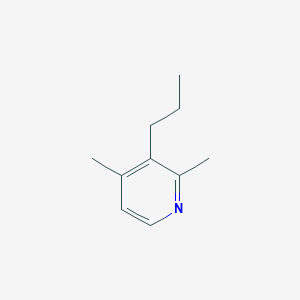
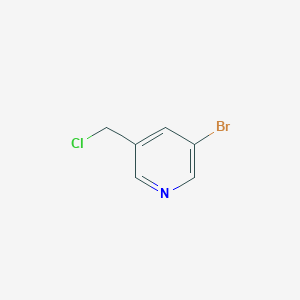

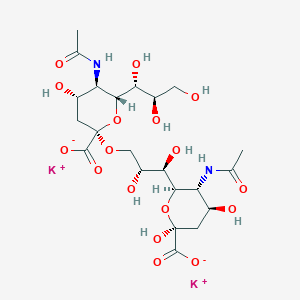
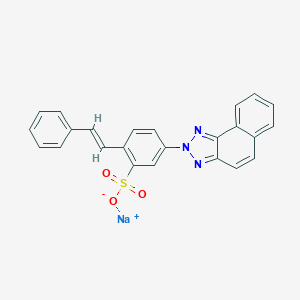
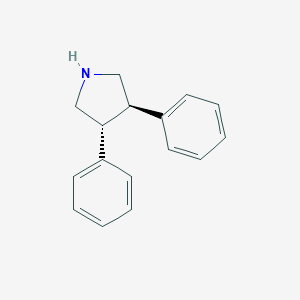
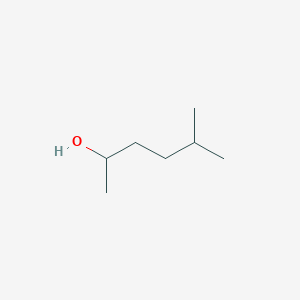

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
